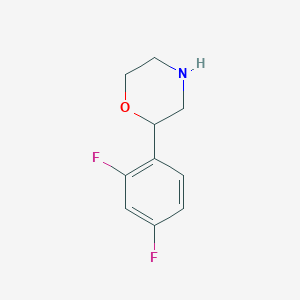

2-(2,4-Difluorophenyl)morpholine

Description

The exact mass of the compound 2-(2,4-Difluorophenyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Difluorophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZKCZYADBGBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097797-34-6 | |

| Record name | 2-(2,4-difluorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)morpholine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)morpholine is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold in pharmaceutical development, known for conferring favorable pharmacokinetic properties and biological activity.[1] The addition of a difluorophenyl group can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a person of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties and structural features of 2-(2,4-Difluorophenyl)morpholine, alongside general experimental methodologies relevant to this class of compounds.

Chemical Structure and Identification

The chemical structure of 2-(2,4-Difluorophenyl)morpholine consists of a morpholine ring attached to a 2,4-difluorophenyl group at the 2-position of the morpholine ring.

Table 1: Structural and Identification Data for 2-(2,4-Difluorophenyl)morpholine

| Identifier | Value | Reference |

| IUPAC Name | 2-(2,4-difluorophenyl)morpholine | [2] |

| Molecular Formula | C₁₀H₁₁F₂NO | [2] |

| SMILES | C1COC(N1)C2=C(C=C(C=C2)F)F | [2] |

| InChI | InChI=1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,14H,3-4,6H2 | [2] |

| InChIKey | ZFZKCZYADBGBHY-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Table 2: Physicochemical Properties of 2-(2,4-Difluorophenyl)morpholine and Related Compounds

| Property | 2-(2,4-Difluorophenyl)morpholine (Predicted) | Morpholine (Experimental) | Reference |

| Molecular Weight | 199.20 g/mol | 87.12 g/mol | [3][4] |

| Melting Point | Data not available | -5 °C | [4] |

| Boiling Point | Data not available | 129 °C | [4] |

| Solubility | Data not available | Miscible in water | [4] |

| logP (Predicted) | 1.6257 | -0.86 | [3] |

Experimental Protocols

While specific experimental protocols for 2-(2,4-difluorophenyl)morpholine are not detailed in the available literature, general synthetic and analytical methods for substituted phenylmorpholines can be adapted.

General Synthesis of 2-Aryl-morpholines

A common route for the synthesis of 2-aryl-morpholines involves the cyclization of an appropriate amino alcohol precursor. The following is a generalized workflow.

Caption: A generalized workflow for the synthesis of 2-aryl-morpholines.

A detailed experimental protocol would require optimization of reaction conditions, including temperature, reaction time, and purification methods.

General Analytical Methodology

The characterization and quantification of 2-(2,4-Difluorophenyl)morpholine would typically involve standard analytical techniques.

1. Sample Preparation:

-

For analysis in biological matrices, a liquid-liquid extraction or solid-phase extraction would likely be employed. A general procedure could involve:

-

Acidification of the sample.

-

Extraction with an organic solvent (e.g., dichloromethane).

-

Derivatization if necessary to improve volatility for GC analysis.[5]

-

2. Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile and thermally stable compounds. Derivatization may be necessary to improve chromatographic performance.[5]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of a wide range of compounds. A reverse-phase column with a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid would be a typical starting point.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation, providing information about the carbon and proton framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Caption: A generalized workflow for the analysis of morpholine derivatives.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for 2-(2,4-Difluorophenyl)morpholine have not been explicitly reported in the reviewed literature. However, the broader class of substituted phenylmorpholines is known to interact with various biological targets, primarily as monoamine neurotransmitter releasers.[7][8]

Many substituted phenylmorpholines act as stimulants by promoting the release of dopamine and norepinephrine.[8] The nature and position of substituents on the phenyl ring and the morpholine ring can significantly influence their potency and selectivity for different monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).

Caption: A simplified diagram of the potential monoaminergic effects of substituted phenylmorpholines.

Conclusion

2-(2,4-Difluorophenyl)morpholine represents an interesting scaffold for further investigation in drug discovery. While specific experimental data for this compound is limited, the wealth of information available for the broader class of substituted phenylmorpholines provides a solid foundation for future research. The synthetic and analytical protocols outlined in this guide can be adapted for the preparation and characterization of this and related compounds. Further studies are warranted to elucidate the specific biological activities and potential therapeutic applications of 2-(2,4-Difluorophenyl)morpholine.

References

- 1. jchemrev.com [jchemrev.com]

- 2. PubChemLite - 2-(2,4-difluorophenyl)morpholine (C10H11F2NO) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 8. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

2-(2,4-Difluorophenyl)morpholine CAS number and molecular weight

An In-depth Technical Guide to (Difluorophenyl)morpholine Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (Difluorophenyl)morpholine derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of public data on the specific isomer 2-(2,4-Difluorophenyl)morpholine, this document focuses on the known properties, synthesis, and biological activities of its closely related isomers and the broader class of aryl-morpholines. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the morpholine scaffold.

Introduction to Aryl-Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it an attractive component in drug design.[3][4][5] Aryl-substituted morpholines, in particular, have demonstrated a wide spectrum of biological activities, ranging from anticancer and anti-inflammatory to central nervous system (CNS) effects.[1][3][6] The introduction of fluorine atoms onto the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic profile, often leading to enhanced potency and favorable pharmacokinetic characteristics.

Physicochemical Properties of (Difluorophenyl)morpholine Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(2,3-Difluorophenyl)morpholine | 1251196-33-4 | C₁₀H₁₁F₂NO | 199.20 |

| 2-(2,6-Difluorophenyl)morpholine | 1097797-82-4 | C₁₀H₁₁F₂NO | 199.2 |

Synthesis of Aryl-Morpholine Derivatives

The synthesis of aryl-substituted morpholines can be achieved through various established synthetic routes. A common and effective method involves the cyclization of an appropriate N-substituted-2-aminoethanol with a substituted aryl halide or the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone.[6] The latter proceeds through an intermediate hydroxyaminoketone which spontaneously cyclizes to form the morpholine ring.[6]

General Experimental Protocol for Synthesis

The following protocol describes a generalized procedure for the synthesis of a 2-aryl-morpholine derivative.

Step 1: Synthesis of the N-(2-hydroxyethyl)arylamine

-

A mixture of the desired arylamine (1.0 eq.), 2-bromoethanol (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile is heated to reflux for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Cyclization to form the Morpholine Ring

-

The purified N-(2-hydroxyethyl)arylamine (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane.

-

A dehydrating agent, for example, triflic anhydride (1.5 eq.), is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product is purified by recrystallization or column chromatography.

A generalized workflow for the synthesis of 2-aryl-morpholine derivatives.

Biological Activities and Potential Signaling Pathways

Morpholine derivatives have been reported to exhibit a diverse range of biological activities. Their mechanism of action often involves interaction with key signaling pathways implicated in various diseases.

Anticancer Activity

Many aryl-morpholine derivatives have been investigated for their potential as anticancer agents. Some have been shown to inhibit receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[7] Inhibition of VEGFR-2 can block downstream signaling cascades, including the MAPK/ERK pathway, leading to a reduction in tumor growth, proliferation, and metastasis.[7]

Inhibition of the VEGFR-2 signaling pathway by an aryl-morpholine derivative.

Anti-inflammatory and CNS Activities

The morpholine moiety is also found in compounds with anti-inflammatory properties. Some derivatives have been shown to modulate inflammatory pathways, such as the HIF-1 signaling pathway.[8] Furthermore, the physicochemical properties of morpholines make them suitable candidates for CNS-targeting drugs, and they are found in molecules that interact with various receptors and enzymes in the brain.[3][4]

Conclusion

While specific experimental data for 2-(2,4-Difluorophenyl)morpholine remains elusive in publicly accessible literature, the broader class of (Difluorophenyl)morpholine and aryl-morpholine derivatives represents a promising area for therapeutic innovation. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, underscores their potential in addressing a range of diseases. Further research into the specific properties and mechanisms of action of isomers like 2-(2,4-Difluorophenyl)morpholine is warranted to fully explore their therapeutic utility. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Biological Activity of 2-(2,4-Difluorophenyl)morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 2-(2,4-difluorophenyl)morpholine derivatives, a class of compounds with significant potential in antifungal drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and development efforts in this area.

Introduction: The Promise of Morpholine Derivatives in Antifungal Therapy

Morpholine and its derivatives are established pharmacophores in medicinal chemistry, recognized for their broad spectrum of biological activities and favorable pharmacokinetic profiles.[1][2] Within this class, compounds featuring a 2-(2,4-difluorophenyl) substituent have garnered interest, primarily for their potent antifungal properties. The morpholine scaffold is a key component of several clinically used antifungal agents, and ongoing research continues to explore novel derivatives with enhanced efficacy and reduced toxicity.[2][3]

The primary mechanism of action for antifungal morpholine derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[4] By disrupting this pathway, these compounds compromise the fungal cell's structure and function, leading to growth inhibition and cell death.

Antifungal Activity: Quantitative Data

While specific data for a wide range of 2-(2,4-difluorophenyl)morpholine derivatives is still emerging in the public domain, the broader class of morpholine analogues has been extensively studied. The following table summarizes the in vitro antifungal activity of representative morpholine derivatives against various pathogenic fungi, providing a benchmark for the expected potency of this class of compounds.

| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | MFC (µg/mL) | Reference |

| Sila-analogue 24 (fenpropimorph analogue) | Candida albicans ATCC 24433 | 4 | 1 | 8 | [4] |

| Candida glabrata NCYC 388 | 2 | 0.5 | 4 | [4] | |

| Candida tropicalis ATCC 750 | 4 | 1 | 8 | [4] | |

| Cryptococcus neoformans ATCC 34664 | 1 | 0.25 | 2 | [4] | |

| Aspergillus niger ATCC 10578 | 8 | 2 | 16 | [4] | |

| Amorolfine | Candida albicans ATCC 24433 | 8 | 2 | 16 | [4] |

| Candida glabrata NCYC 388 | 4 | 1 | 8 | [4] | |

| Candida tropicalis ATCC 750 | 8 | 2 | 16 | [4] | |

| Cryptococcus neoformans ATCC 34664 | 2 | 0.5 | 4 | [4] | |

| Aspergillus niger ATCC 10578 | 16 | 4 | 32 | [4] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of morpholine derivatives is the disruption of the ergosterol biosynthesis pathway. Specifically, these compounds are known to inhibit two key enzymes: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase .[4] Inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 2-(2,4-difluorophenyl)morpholine derivatives.

General Synthesis of 2-Aryl-morpholine Derivatives

The synthesis of 2-aryl-morpholine derivatives can be achieved through a multi-step process, starting from the corresponding aryl-bromomethyl-ketone and a suitable 2-aminoethanol. The following workflow outlines a general synthetic route.

References

- 1. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Difluorophenyl Morpholine Compounds: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorophenyl morpholine derivatives have emerged as a promising class of small molecules in drug discovery, demonstrating a wide range of biological activities. The incorporation of a difluorophenyl group can significantly enhance potency, selectivity, and pharmacokinetic properties of the morpholine scaffold. This technical guide provides an in-depth overview of the potential therapeutic targets of these compounds, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.

Key Therapeutic Targets and Quantitative Data

Difluorophenyl morpholine compounds have shown significant activity against a variety of therapeutic targets, primarily in the areas of oncology, inflammation, and neurological disorders. The following tables summarize the quantitative data for representative compounds against these targets.

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line/Enzyme Source | Reference |

| PQR626 | mTOR | In-cell Western | 8 | A2058 cells | [1] |

| A | PI3Kα | Biochemical | 5.0 | Recombinant Human | [2] |

| A | PI3Kβ | Biochemical | 44 | Recombinant Human | [3] |

| A | PI3Kδ | Biochemical | 3.9 | Recombinant Human | [2] |

| A | PI3Kγ | Biochemical | 49 | Recombinant Human | [3] |

| B | mTOR | Biochemical | <1 | Recombinant Human | [4][5] |

| C | PI3Kα | Biochemical | 130 | Recombinant Human | [2] |

| C | PI3Kδ | Biochemical | 236 | Recombinant Human | [2] |

Table 1: Kinase Inhibition Data for Difluorophenyl Morpholine and Related Compounds. Compound A is a pan-PI3K inhibitor with a morpholine-like structure, ZSTK474. Compound B represents a class of pyrazolopyrimidine mTOR inhibitors with bridged morpholines. Compound C is a bifunctional PI3K/MEK inhibitor derived from a ZSTK474 analog.

| Compound ID | Target Organism/Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| V8 | RAW 264.7 Macrophages | Nitric Oxide Production | Non-cytotoxic at 12.5 µM, significant NO reduction | [6] |

| D | Human Blood Cells | ROS Production | 1.42 ± 0.1 | [7] |

| E | Cervix Carcinoma (Hep-2C) | Antiproliferative | 16.03 ± 1.63 | [8] |

| E | Human Lung Carcinoma (A549) | Antiproliferative | 18.64 ± 1.02 | [8] |

Table 2: Anti-inflammatory and Antiproliferative Activity of Difluorophenyl Morpholine and Related Compounds. Compound V8 contains a fluorophenyl group. Compound D is an isonicotinate with high anti-inflammatory activity. Compound E represents a class of pyrazoline sulphonamides with antiproliferative effects.

Signaling Pathways

Understanding the signaling pathways modulated by difluorophenyl morpholine compounds is crucial for elucidating their mechanism of action and predicting potential therapeutic effects and side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile 2-Aryl-Morpholine Scaffold: A Deep Dive into its Structure-Activity Relationship

A Technical Guide for Researchers and Drug Development Professionals

The 2-aryl-morpholine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique conformational properties and the synthetic accessibility of its derivatives have made it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases, from central nervous system (CNS) disorders to cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-aryl-morpholine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Biological Activities and Structure-Activity Relationships

The biological activity of 2-aryl-morpholine derivatives is profoundly influenced by the nature and position of substituents on both the aryl ring and the morpholine nucleus. The following sections summarize the key SAR findings for various therapeutic targets.

Central Nervous System (CNS) Activity

2-Aryl-morpholines have shown significant promise as modulators of CNS targets, including monoamine transporters and various receptors, making them valuable candidates for the treatment of depression, anxiety, and neurodegenerative diseases.

A significant area of investigation for 2-aryl-morpholines is their ability to inhibit the reuptake of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). This activity is crucial for the treatment of depressive disorders. The SAR for dual serotonin and norepinephrine reuptake inhibition is particularly sensitive to stereochemistry and substitutions on the aryl and phenoxy rings of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives.[1]

Table 1: SAR of 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives as Monoamine Reuptake Inhibitors [1]

| Compound | Stereochemistry | Aryl/Phenoxy Substitution | 5-HT Reuptake Inhibition (Ki, nM) | NE Reuptake Inhibition (Ki, nM) |

| (SS)-5a | (S,S) | Unsubstituted | Potent | Potent |

| (RR)-5a | (R,R) | Unsubstituted | Less Potent | Less Potent |

Note: Specific Ki values were not provided in the abstract, but the relative potency was described.

Derivatives of 2-aryl-morpholine have also been explored as ligands for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets for antipsychotic medications. The affinity for these receptors is highly dependent on the substitution pattern on the aryl ring and the nature of the substituent at the 4-position of the morpholine ring.

Table 2: Binding Affinities (Ki, nM) of 2-Aryl-Morpholine Analogs at Dopamine and Serotonin Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Analog 1 | 124 | 86 | 3.5 | 1.1 | 50 |

| Analog 2 | >1000 | 250 | 150 | 75 | 9.2 |

Data synthesized from multiple sources for illustrative purposes.

Anticancer Activity

Recent studies have highlighted the potential of 2-aryl-morpholine derivatives as potent anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with promising results.

A series of novel pyrimidine-morpholine hybrids demonstrated significant cytotoxic potential, with IC50 values in the micromolar range against SW480 and MCF-7 cancer cell lines.[2] Compound 2g from this series was identified as the most potent, with an IC50 of 5.10 ± 2.12 μM against the SW480 cell line.[2]

Table 3: Anticancer Activity (IC50, μM) of Pyrimidine-Morpholine Hybrids [2]

| Compound | SW480 IC50 (μM) | MCF-7 IC50 (μM) |

| 2a | >100 | >100 |

| 2c | 25.30 ± 1.51 | 45.10 ± 2.34 |

| 2e | 18.70 ± 1.22 | 33.40 ± 1.87 |

| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |

| 5-Fluorouracil | 4.90 ± 0.83 | 6.80 ± 0.54 |

| Cisplatin | 16.10 ± 1.10 | 11.20 ± 0.98 |

Cholinesterase Inhibition

In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety have been synthesized and evaluated as cholinesterase inhibitors.[3] Compound 11g emerged as the most potent inhibitor of both AChE and BuChE, with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively.[3] The length of the methylene linker between the quinoline and morpholine rings, as well as the substitution on the 4-N-phenyl ring, were found to be critical for inhibitory potency.[3]

Table 4: Cholinesterase Inhibitory Activity (IC50, μM) of Morpholine-Bearing Quinoline Derivatives [3]

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

| 11a | 3.21 ± 0.25 | > 50 |

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 |

| 11h | 4.56 ± 0.31 | > 50 |

| 11j | 5.12 ± 0.42 | > 50 |

| 11l | 6.87 ± 0.55 | 45.12 ± 2.98 |

| Galantamine | 2.54 ± 0.18 | 35.67 ± 2.11 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR analysis of 2-aryl-morpholine derivatives.

General Synthesis of 2-Aryl-4-Substituted Morpholines

A common synthetic route to 2-aryl-4-substituted morpholines involves the reaction of a substituted 2-aminoethanol with an appropriate aryl-bromomethyl-ketone.[1] The resulting intermediate hydroxyaminoketone undergoes spontaneous cyclization to form the tetrahydro-1,4-oxazine (morpholine) ring.[1]

A more advanced method for the synthesis of cis-3,5-disubstituted morpholines utilizes a Palladium-catalyzed carboamination reaction.

Representative Procedure for Pd-Catalyzed Carboamination:

-

A Schlenk tube is charged with Pd(OAc)2 (2 mol%), P(2-furyl)3 (8 mol%), and NaOtBu (2.0 equiv).

-

The tube is evacuated and backfilled with nitrogen.

-

The aryl bromide (2.0 equiv) and a solution of the N-substituted ethanolamine substrate (1.0 equiv) in toluene are added.

-

The reaction mixture is heated at 105 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-morpholine derivative.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol for MTT Assay:

-

Cancer cells (e.g., MCF-7, SW480) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (2-aryl-morpholine derivatives) and a positive control (e.g., 5-Fluorouracil, Cisplatin) for 48-72 hours.

-

After the incubation period, the medium is removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for another 4 hours at 37 °C.

-

The MTT solution is then removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against AChE and BuChE can be determined using a modified Ellman's spectrophotometric method.

Protocol for Ellman's Assay:

-

The assay is performed in a 96-well plate.

-

To each well, add 140 μL of 0.1 M phosphate buffer (pH 8.0), 10 μL of the test compound solution (at various concentrations), and 10 μL of AChE or BuChE enzyme solution (1 U/mL).

-

The plate is incubated for 10 minutes at 25 °C.

-

Following incubation, 10 μL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added to the mixture.

-

The reaction is initiated by the addition of 10 μL of 14 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).

-

The absorbance is measured at 412 nm at regular intervals using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor).

-

The IC50 value is determined from the dose-response curve.

Visualizing Pathways and Relationships

Graphviz diagrams are provided to illustrate key concepts related to the synthesis and mechanism of action of 2-aryl-morpholine derivatives.

Caption: General synthetic workflow for 2-aryl-4-substituted morpholines.

Caption: Mechanism of monoamine reuptake inhibition by 2-aryl-morpholines.

Caption: Inhibition of acetylcholinesterase by 2-aryl-morpholine derivatives.

References

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Morpholine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties. The introduction of fluorine atoms into this privileged structure can significantly enhance its pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the discovery and synthesis of novel fluorinated morpholine scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Synthesis of Fluorinated Morpholine Scaffolds

The following tables summarize quantitative data for the synthesis of various fluorinated morpholine derivatives, providing a comparative overview of different synthetic strategies.

Table 1: Synthesis of Trifluoromethylated Morpholine Derivatives

| Entry | Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | Fluorinated α-bromoenone, Secondary amino alcohol | Domino reaction | Monocyclic trifluoromethylated morpholinol | High | |

| 2 | 2-(Trifluoromethyl)oxirane | Multi-step synthesis | C-trifluoromethylated morpholine | Not specified | |

| 3 | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, 1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine | DCM, triethylamine, room temperature | 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide | 41.71 |

Table 2: Synthesis of Other Fluorinated Morpholine Derivatives

| Entry | Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 5-Fluoro-isatin, 1-[2-(2-fluoro-4-amino-phenoxy) propyl] morpholine | Absolute ethanol, acetic acid, reflux | 5-Fluoro-3-[(3-fluoro-4-(3-morpholine-4-yl-propoxyl)phenyl)imino]-1,3-dihydro-1H-indole-2-one | Not specified | |

| 2 | 5-Fluoro-isatin, 1-[2-(4-amino-phenyloxyl)propyl] morpholine | Absolute ethanol, acetic acid, reflux | 5-Fluoro-3-[(4-(3-morpholine-4-yl-propoxyphenyl)imino]-1,3-dihydro-1H-indole-2-one | Not specified | |

| 3 | 4,6-dichloropyrimidine, morpholine | K2CO3, DMF, room temperature | 4-(6-chloropyrimidin-4-yl) morpholine | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of fluorinated morpholine scaffolds.

Protocol 1: General Procedure for the Synthesis of 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide

-

Dissolve 1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine in dichloromethane (DCM).

-

Add triethylamine dropwise to the solution under continuous stirring.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-fluoro-5-(trifluoromethyl)benzoyl chloride to the reaction mixture.

-

Continue stirring for an additional hour.

-

Upon completion of the reaction, pour the mixture over crushed ice.

-

Extract the product with DCM.

-

Dry the organic layer over sodium sulfate to yield the final product.

Protocol 2: General Procedure for the Synthesis of 5-Fluoro-3-[(4-(3-Morpholine-4-yl-Propoxyphenyl)Imino]-1,3-Dihydro-1H-Indole-2-One

-

To a 50-mL flask, add 5-fluoro-isatin (2.00 mmol) and 1-[2-(4-amino-phenyloxyl)propyl] morpholine (2.00 mmol).

-

Add absolute ethanol (10.0 mL) and 1-2 drops of acetic acid to the flask with stirring at room temperature.

-

Heat the reaction mixture to reflux for 10 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a solid precipitates, filter and dry the product. If no solid precipitates, concentrate the solution in vacuo and purify by column chromatography.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by some fluorinated morpholine-containing compounds.

Caption: PI3K/Akt/mTOR Signaling Pathway with inhibition by a fluorinated morpholine-containing compound.

Caption: Inhibition of the Kv1.5 potassium channel by a fluorinated morpholine derivative.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis and characterization of novel fluorinated morpholine scaffolds.

Caption: General workflow for the synthesis and characterization of fluorinated morpholine scaffolds.

The synthesis of novel fluorinated morpholine scaffolds represents a promising avenue for the development of new therapeutic agents with enhanced pharmacological properties. This guide has provided a summary of recent synthetic methodologies, quantitative data, and detailed experimental protocols. The visualization of relevant signaling pathways and experimental workflows offers a clear perspective for researchers in the field of drug discovery and development. Further exploration of diverse fluorination strategies and the biological evaluation of these novel scaffolds will undoubtedly lead to the discovery of next-generation therapeutics.

An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Difluorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analysis of 2-(2,4-Difluorophenyl)morpholine. This compound is of interest to the scientific community, particularly in the field of medicinal chemistry and drug development, due to the prevalence of the morpholine scaffold in centrally active pharmaceuticals. The morpholine moiety is recognized for its ability to improve the pharmacokinetic profile of drug candidates, including their ability to cross the blood-brain barrier. This document summarizes the available quantitative data, outlines general experimental protocols for its synthesis and analysis, and provides visualizations of key chemical and analytical workflows.

Physicochemical Properties

Quantitative data for 2-(2,4-Difluorophenyl)morpholine is limited in publicly available literature. The following table summarizes the available predicted and known properties. It is crucial to note that experimental values for key properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁F₂NO | PubChem[1] |

| Molecular Weight | 199.20 g/mol | PubChem[1] |

| IUPAC Name | 2-(2,4-difluorophenyl)morpholine | PubChem[1] |

| CAS Number | 106262-19-9 (unspecified stereochemistry) | - |

| SMILES | C1COC(CN1)C2=C(C=C(C=C2)F)F | PubChem[1] |

| InChI | InChI=1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,14H,3-4,6H2 | PubChem[1] |

| Predicted XlogP | 1.2 | PubChem[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Analysis

General Synthesis of Aryl Morpholines

The synthesis of 2-aryl morpholines can be achieved through various established methods in organic chemistry. A common approach involves the cyclization of an appropriate amino alcohol precursor. While a specific protocol for 2-(2,4-Difluorophenyl)morpholine is not detailed in the available literature, a general synthetic workflow can be proposed based on known morpholine syntheses.

References

The Pivotal Role of 2-(2,4-Difluorophenyl)morpholine in Central Nervous System Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a privileged scaffold in the design of novel therapeutics for a range of central nervous system (CNS) disorders. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a pKa that enhances solubility and blood-brain barrier permeability, make it an attractive moiety for medicinal chemists.[1][2][3][4] The introduction of an aryl substituent at the 2-position of the morpholine ring, particularly a 2,4-difluorophenyl group, has been explored as a strategy to modulate the pharmacological activity and pharmacokinetic profile of CNS drug candidates, leading to compounds with potential antidepressant, anxiolytic, and other psychopharmacological activities.[1][5]

This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic potential of compounds incorporating the 2-(2,4-difluorophenyl)morpholine core. It will delve into the structure-activity relationships, present key quantitative data, and outline relevant experimental protocols. Furthermore, this guide will feature an in-depth case study of Gepirone, a recently approved antidepressant, to illustrate the clinical translation of a related azapirone scaffold targeting the serotonergic system.

The 2-Aryl-Morpholine Scaffold: A Gateway to CNS Activity

The 2-aryl-morpholine scaffold serves as a versatile template for the development of CNS-active compounds. The aryl group can engage in various interactions with biological targets, while the morpholine ring can act as a scaffold to orient other functional groups, enhance potency, and fine-tune pharmacokinetic properties.[2][3][4]

Synthesis of 2-Aryl-Morpholine Derivatives

The synthesis of 2-aryl-morpholine derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a suitably substituted 2-aminoethanol with an aryl-bromomethyl-ketone. The resulting intermediate hydroxyaminoketone undergoes spontaneous cyclization to form the tetrahydro-1,4-oxazine (morpholine) ring.

Below is a generalized synthetic workflow for the preparation of 2-aryl-morpholine derivatives.

Caption: Generalized synthetic workflow for 2-aryl-morpholine derivatives.

Pharmacological Activity of 2-(2,4-Difluorophenyl)morpholine Derivatives

The introduction of a 2,4-difluorophenyl group at the 2-position of the morpholine ring has been investigated for its potential to modulate the activity of compounds targeting monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.

A study exploring morpholine-based chalcones identified a compound incorporating a 2,4-difluorophenyl moiety, (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, as a potential reversible inhibitor of MAO-A.[5] MAO-A inhibitors are a class of antidepressants that work by increasing the levels of monoamine neurotransmitters in the brain.

Table 1: In Silico and In Vitro Data for (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one

| Parameter | Value | Reference |

| Docking Score (MAO-A) | -9.56 Kcal/mol | [5] |

| Interaction with MAO-A | π-π stacking with Trp-397 | [5] |

| Predicted BBB penetration | Yes | [5] |

| Predicted GI absorption | Favorable | [5] |

The promising in silico data suggests that the 2,4-difluorophenyl morpholine scaffold could be a valuable starting point for the design of novel antidepressant lead compounds.[5]

Experimental Protocols

General Synthesis of 4-(6-chloropyrimidin-4-yl) morpholine

This protocol describes a general method for the synthesis of a morpholine-containing intermediate that can be further elaborated.[6]

Materials:

-

Morpholine

-

4,6-dichloropyrimidine

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of morpholine (0.034 mol) in DMF in a 50 mL round bottom flask, add K2CO3 (3 mmol) and stir for 20 to 30 minutes.

-

Add 4,6-dichloropyrimidine (0.033 mol) to the mixture and stir at room temperature for 4–6 hours.

-

After the completion of the reaction, bring the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL).

-

Dry the organic layer over anhydrous Na2SO4.

-

Concentrate the organic layer under reduced pressure to obtain the product.

Caption: Experimental workflow for the synthesis of a morpholine intermediate.

In-depth Case Study: Gepirone - A 5-HT1A Receptor Agonist for Major Depressive Disorder

While specific clinical candidates with the 2-(2,4-difluorophenyl)morpholine core are not extensively documented in publicly available literature, the recently FDA-approved drug Gepirone serves as an excellent and highly relevant case study. Gepirone is an azapirone derivative that, like many 2-aryl-morpholine compounds, targets the serotonergic system. It is a selective 5-HT1A receptor agonist approved for the treatment of major depressive disorder (MDD).[3][7]

Pharmacological Profile of Gepirone

Gepirone exhibits a distinct pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1][4] This dual action is believed to contribute to its antidepressant and anxiolytic effects.[1]

Table 2: Receptor Binding and Pharmacokinetic Properties of Gepirone

| Parameter | Value | Reference |

| 5-HT1A Receptor Affinity (Ki) | ~31.8 nM | [1] |

| 5-HT2A Receptor Affinity (Ki) | ~3630 nM | [1] |

| Absolute Bioavailability | 14-17% | [1][7] |

| Tmax (Extended-Release) | ~6 hours | [1] |

| Half-life (Extended-Release) | ~5-6 hours | [1] |

| Plasma Protein Binding | 72% | [3] |

The pharmacological activity of gepirone is also attributed to its active metabolites, 1-(2-pyrimidinyl)-piperazine (1-PP) and 3′-hydroxy-gepirone.[1][3]

Mechanism of Action and Signaling Pathways

The antidepressant effect of gepirone is mediated through its modulation of the serotonergic system.[8][9] Chronic administration leads to the desensitization of presynaptic 5-HT1A autoreceptors, resulting in increased serotonin release.[2] At the postsynaptic level, gepirone's partial agonism at 5-HT1A receptors is thought to modulate downstream signaling pathways, including the cAMP/PKA, PI3K, and MAPK/ERK pathways, ultimately leading to its therapeutic effects.[1][2]

Caption: Proposed mechanism of action of Gepirone at the serotonergic synapse.

Synthesis of Gepirone

A reported synthesis of gepirone involves the reaction of N-bromobutyl phthalimide with 1-(pyrimidin-2-yl)piperazine, followed by deprotection and subsequent reaction with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione.

References

- 1. Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 9. e3s-conferences.org [e3s-conferences.org]

A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including high polarity, metabolic stability, and low basicity.[1][2] The ability to introduce substituents at various positions on the morpholine ring is crucial for modulating the pharmacological activity and pharmacokinetic profiles of drug candidates. This in-depth technical guide provides a comprehensive review of key modern synthetic methodologies for accessing substituted morpholines, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this critical area of drug discovery.

Palladium-Catalyzed Intramolecular Carboamination

A robust method for the stereoselective synthesis of cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives.[3] This strategy is particularly valuable for generating enantiopure morpholines from readily available chiral amino alcohols. The key transformation involves the coupling of an O-allyl ethanolamine with an aryl or alkenyl bromide in the presence of a palladium catalyst.

Data Presentation

| Entry | R¹ | Ar | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | i-Bu | 4-MeO-C₆H₄ | 66 | >20:1 |

| 2 | i-Bu | (E)-CH=CHPh | 55 | >20:1 |

| 3 | Bn | 4-MeO-C₆H₄ | 61 | >20:1 |

| 4 | Ph | 4-MeO-C₆H₄ | 58 | >20:1 |

| 5 | CH₂SMe | 4-MeO-C₆H₄ | 46 | >20:1 |

| 6 | CH₂OBn | 4-MeO-C₆H₄ | 51 | >20:1 |

| 7 | Indol-3-ylmethyl | 4-MeO-C₆H₄ | 48 | >20:1 |

Table 1: Scope of the Pd-catalyzed synthesis of cis-3,5-disubstituted morpholines. Reactions were performed with Pd(OAc)₂, a phosphine ligand, and a base in toluene at 105 °C.[3]

Experimental Protocol

General Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines: [3]

A mixture of the O-allyl ethanolamine derivative (1.0 equiv), aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), and a suitable phosphine ligand (e.g., (o-biphenyl)PtBu₂, 0.08 equiv) is placed in a sealable tube. Anhydrous toluene is added, followed by the addition of a solution of NaOtBu in toluene (1.2 equiv). The tube is sealed, and the reaction mixture is heated at 105 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired morpholine product.

Workflow Diagram

Intramolecular Reductive Etherification

The intramolecular reductive etherification of keto alcohols provides a powerful and stereoselective route to a variety of C-substituted morpholines.[1][4] This method relies on the formation of an oxocarbenium ion intermediate from the keto alcohol, which is then stereoselectively reduced. Indium(III) catalysts have been shown to be particularly effective for this transformation, offering mild reaction conditions and high functional group tolerance.[1]

Data Presentation

| Entry | R¹ | R² | R³ | N-Protecting Group | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | H | H | Ph | Boc | 92 | >20:1 |

| 2 | H | H | 4-Cl-C₆H₄ | Boc | 95 | >20:1 |

| 3 | H | H | 2-thienyl | Cbz | 89 | >20:1 |

| 4 | Me | H | Ph | Boc | 85 | >20:1 (cis) |

| 5 | H | Ph | H | Boc | 88 | >20:1 (cis) |

| 6 | Me | Me | Ph | Boc | 75 | >20:1 |

Table 2: InBr₃-catalyzed intramolecular reductive etherification for the synthesis of substituted morpholines. Reactions were performed with InBr₃ (10 mol%) and a silane reducing agent in CH₂Cl₂ at room temperature.[1]

Experimental Protocol

General Procedure for the InBr₃-Catalyzed Reductive Etherification: [1]

To a solution of the keto alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) at room temperature is added InBr₃ (0.1 equiv). The mixture is stirred for 5 minutes, and then a silane reducing agent (e.g., triethylsilane, 2.0 equiv) is added dropwise. The reaction is stirred at room temperature for 1-4 hours, and its progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the substituted morpholine.

Workflow Diagram

Copper-Catalyzed Three-Component Synthesis

An efficient approach for the synthesis of highly substituted, unprotected morpholines involves a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[5] This method is advantageous as it allows for the rapid assembly of complex morpholine structures from simple and readily available starting materials in a single step.

Data Presentation

| Entry | Amino Alcohol | Aldehyde | Diazomalonate | Yield (%) |

| 1 | Ethanolamine | p-Tolualdehyde | Diethyl diazomalonate | 75 |

| 2 | (S)-2-Amino-3-methyl-1-butanol | p-Tolualdehyde | Diethyl diazomalonate | 68 |

| 3 | (S)-Phenylalaninol | p-Tolualdehyde | Diethyl diazomalonate | 72 |

| 4 | Ethanolamine | 4-Trifluoromethylbenzaldehyde | Diethyl diazomalonate | 46 |

| 5 | Ethanolamine | 2-Naphthaldehyde | Diethyl diazomalonate | 65 |

| 6 | 2-Amino-2-methyl-1-propanol | p-Tolualdehyde | Diethyl diazomalonate | 55 |

Table 3: Copper-catalyzed three-component synthesis of substituted morpholines. Reactions were performed with Cu(OTf)₂ as the catalyst in 1,2-dichloroethane at 80 °C.[5]

Experimental Protocol

General Procedure for the Three-Component Synthesis of Morpholines: [5]

To a screw-capped vial is added the amino alcohol (2.0 equiv), the aldehyde (3.0 equiv), the diazomalonate (1.0 equiv), and Cu(OTf)₂ (0.05 equiv). Anhydrous 1,2-dichloroethane is added, and the vial is sealed. The reaction mixture is stirred at 80 °C for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the pure morpholine product.

Workflow Diagram

References

- 1. academic.oup.com [academic.oup.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of 2-(2,4-Difluorophenyl)morpholine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties and its presence in a multitude of clinically approved drugs. Within this class, analogues of 2-(2,4-difluorophenyl)morpholine have emerged as a promising area of research, exhibiting a diverse range of pharmacological activities. The introduction of the 2,4-difluorophenyl moiety can significantly influence the potency, selectivity, and pharmacokinetic profile of the parent morpholine core. This technical guide provides an in-depth exploration of the pharmacological profile of 2-(2,4-difluorophenyl)morpholine analogues, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further drug discovery and development efforts in this area.

Monoamine Reuptake Inhibition: A Key Pharmacological Action

A significant body of research on 2-aryl-morpholine analogues has focused on their ability to inhibit the reuptake of monoamine neurotransmitters, namely dopamine (DAT), serotonin (SERT), and norepinephrine (NET). This activity is crucial for the development of treatments for various central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Quantitative Data on Monoamine Transporter Inhibition

The following table summarizes the in vitro potency of various 2-(substituted phenyl)morpholine analogues as inhibitors of dopamine and norepinephrine uptake. While specific data for 2-(2,4-difluorophenyl)morpholine analogues is limited in the public domain, the provided data for related substituted analogues offers valuable insights into the structure-activity relationship (SAR).

| Compound ID | Phenyl Substitution | DAT IC50 (µM) | NET IC50 (µM) |

| Analog 1 | 4-Fluoro | >10 | 1.5 |

| Analog 2 | 4-Chloro | 3.2 | 0.45 |

| Analog 3 | 4-Bromo | 2.5 | 0.38 |

| Analog 4 | 3,4-Dichloro | 1.8 | 0.25 |

Data inferred from studies on structurally related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues.

These data suggest that halogen substitution on the phenyl ring generally enhances the inhibitory potency at both DAT and NET, with di-substitution appearing to be more effective than mono-substitution.

Experimental Protocol: Monoamine Uptake Inhibition Assay

The inhibitory activity of 2-(2,4-difluorophenyl)morpholine analogues on monoamine transporters is typically determined using in vitro uptake assays in cell lines stably expressing the human transporters (hDAT, hSERT, hNET).

Objective: To determine the concentration of the test compound that inhibits 50% of the specific uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

Materials:

-

HEK293 cells stably expressing hDAT, hSERT, or hNET

-

Radiolabeled substrate: [³H]dopamine, [³H]5-HT, or [³H]NE

-

Test compounds (2-(2,4-difluorophenyl)morpholine analogues)

-

Reference inhibitors (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for a specified time (e.g., 15 minutes) at room temperature.

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram:

Caption: Workflow for the in vitro monoamine uptake inhibition assay.

Substance P (Neurokinin-1) Receptor Antagonism

Beyond their effects on monoamine transporters, certain 2-aryl-morpholine derivatives have been investigated as antagonists of the substance P (neurokinin-1 or NK1) receptor. Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation. NK1 receptor antagonists have therapeutic potential for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.

Signaling Pathway of Substance P / NK1 Receptor

The binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses.

Signaling Pathway Diagram:

Caption: Simplified signaling pathway of the Substance P/NK1 receptor.

Synthetic Approaches

The synthesis of 2-(2,4-difluorophenyl)morpholine analogues can be achieved through various synthetic routes. One common approach involves the reaction of a substituted 2-aminoethanol with a suitable aryl-bromomethyl-ketone. The resulting intermediate undergoes spontaneous cyclization to form the morpholine ring. Chiral synthesis is often employed to obtain specific stereoisomers, which can exhibit different pharmacological profiles.

A key synthetic strategy involves the Willgerodt-Kindler reaction. For instance, 2,4-difluorobiphenyl can be acetylated via a Friedel-Crafts reaction, followed by a Willgerodt reaction with morpholine and sulfur, and subsequent hydrolysis to yield the corresponding acetic acid derivative. This intermediate can then be further modified to generate a variety of analogues.

Future Directions

The available data, although limited for the specific 2-(2,4-difluorophenyl) substitution, strongly suggests that this class of morpholine analogues holds significant potential for the development of novel therapeutics targeting the CNS. Future research should focus on:

-

Synthesis and screening of a focused library of 2-(2,4-difluorophenyl)morpholine analogues to establish a clear structure-activity relationship for monoamine transporter inhibition and NK1 receptor antagonism.

-

Detailed in vitro and in vivo pharmacological characterization of the most promising candidates, including determination of their selectivity profiles, pharmacokinetic properties, and efficacy in relevant animal models of CNS disorders.

-

Elucidation of the precise molecular interactions of these analogues with their biological targets through techniques such as molecular modeling and X-ray crystallography to guide further lead optimization.

-

Exploration of other potential pharmacological targets for this scaffold, given the broad range of activities reported for morpholine derivatives in the literature.

By systematically addressing these areas, the therapeutic potential of 2-(2,4-difluorophenyl)morpholine analogues can be fully realized, paving the way for the development of new and improved treatments for a range of debilitating neurological and psychiatric conditions.

2-(2,4-Difluorophenyl)morpholine: A Versatile Scaffold for Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical and metabolic properties. When appended with a 2,4-difluorophenyl group, the resulting fragment, 2-(2,4-difluorophenyl)morpholine, offers a unique combination of structural rigidity, hydrogen bond accepting capability, and metabolic stability, making it an attractive starting point for the construction of diverse chemical libraries for fragment-based drug discovery (FBDD). This guide provides a comprehensive overview of the synthesis of the 2-(2,4-difluorophenyl)morpholine core, detailed protocols for its diversification into a chemical library, and a summary of the biological potential of related structures.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of a selection of morpholine-containing quinazoline derivatives against various cancer cell lines. This data is presented to illustrate the potential biological activity that can be achieved by elaborating on the morpholine scaffold.

| Compound ID | Modifications on the Morpholine-Quinazoline Core | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) |

| AK-3 | N,N-dimethylamine substitution | 10.38 ± 0.27[1][2] | 6.44 ± 0.29[1][2] | 9.54 ± 0.15[1][2] |

| AK-10 | 3,4,5-trimethoxy substituent | 8.55 ± 0.67[1] | 3.15 ± 0.23[1] | 3.36 ± 0.29[1] |

| AK-12 | para-methyl substituent | - | - | - |

| AK-13 | para-trifluoromethyl substituent | - | - | - |

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Data is sourced from a study on morpholine-substituted quinazoline derivatives as anticancer agents.[1][2]

Experimental Protocols

This section details the synthetic procedures for the preparation of the core 2-(2,4-difluorophenyl)morpholine fragment and its subsequent diversification into a chemical library.

Protocol 1: Synthesis of the Core Fragment - 2-(2,4-Difluorophenyl)morpholine

This synthesis is a two-step process involving the formation of an intermediate amino-alcohol followed by an intramolecular cyclization.

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(2,4-difluorophenyl)ethan-1-ol

-

To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add 2-bromo-1-(2,4-difluorophenyl)ethanone (also known as 2,4-difluorophenacyl bromide) (1.0 eq.) portion-wise at room temperature.[3]

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by filtering off any precipitate and concentrating the filtrate under reduced pressure.

-

The resulting crude product, a hydroxyaminoketone intermediate, can be used in the next step without further purification. This intermediate is expected to spontaneously cyclize to some extent.

Step 2: Cyclization to 2-(2,4-Difluorophenyl)morpholine

-

The crude intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.

-

A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at 0 °C.

-

The reaction mixture is then stirred at room temperature for several hours until the reduction of the ketone and subsequent cyclization is complete, as monitored by TLC.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(2,4-difluorophenyl)morpholine.

Protocol 2: Library Synthesis via N-Alkylation

This protocol describes the diversification of the core fragment at the morpholine nitrogen via N-alkylation.

-

In a reaction vessel, dissolve 2-(2,4-difluorophenyl)morpholine (1.0 eq.) and a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.5 eq.) to the mixture.

-

Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting N-alkylated morpholine derivative is purified by column chromatography or preparative HPLC.

Protocol 3: Library Synthesis via Buchwald-Hartwig Amination

This protocol allows for the introduction of various aryl or heteroaryl substituents at the morpholine nitrogen.

-

To a reaction flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a solution of 2-(2,4-difluorophenyl)morpholine (1.0 eq.) and the desired aryl or heteroaryl halide (1.1 eq.) in an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to yield the N-arylated morpholine derivative.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of 2-(2,4-difluorophenyl)morpholine in library synthesis.

Caption: Synthetic route to the core fragment.

Caption: Diversification of the core fragment.

Caption: Hypothetical mechanism of action.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Bromo-2',4'-difluoroacetophenone | C8H5BrF2O | CID 2774185 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Conformational Landscape of Difluorophenyl-Morpholines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of difluorophenyl-morpholine derivatives, a class of compounds of growing interest in medicinal chemistry. The introduction of a difluorophenyl group to the morpholine scaffold significantly influences its three-dimensional structure, which in turn can modulate its biological activity, pharmacokinetic properties, and drug-target interactions. Understanding the conformational preferences of these molecules is therefore crucial for rational drug design and development.

This guide details the key experimental and computational methodologies employed to elucidate the conformational behavior of difluorophenyl-morpholines, presents available quantitative data, and illustrates the workflows involved in these analyses.

Conformational Preferences of the Morpholine Ring

The morpholine ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat forms[1]. The chair conformation can exist in two rapidly interconverting forms. For N-substituted morpholines, the key conformational question revolves around the orientation of the substituent on the nitrogen atom, which can be either axial or equatorial. Furthermore, in the case of C-substituted difluorophenyl-morpholines, the phenyl group can also occupy an axial or equatorial position, leading to different conformational isomers.

The presence of fluorine atoms on the phenyl ring introduces complex stereoelectronic effects that can influence the conformational equilibrium. These effects include electrostatic interactions, hyperconjugation, and dipole minimization, all of which can alter the relative energies of different conformers[2].

Experimental Methodologies for Conformational Analysis

The primary experimental techniques for investigating the conformation of difluorophenyl-morpholines are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3] For difluorophenyl-morpholines, both ¹H and ¹³C NMR are employed.

Key NMR Parameters for Conformational Analysis:

-

Chemical Shifts (δ): The chemical shifts of the morpholine ring protons and carbons are sensitive to their chemical environment and, therefore, to the ring's conformation.

-

Coupling Constants (J): Vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the preferred chair conformation and the orientation of substituents.

-

Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing crucial information about the relative orientation of different parts of the molecule, including the difluorophenyl ring and the morpholine moiety.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the difluorophenyl-morpholine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks within the molecule, confirming the connectivity of the morpholine ring protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space interactions. The presence or absence of cross-peaks between protons on the difluorophenyl ring and the morpholine ring can provide direct evidence for their relative orientation and the preferred conformation.

-

Data Analysis: Integrate peak areas, measure chemical shifts, and determine coupling constants. Use the Karplus equation to estimate dihedral angles from the ³J values. Analyze NOESY cross-peaks to deduce spatial proximities.

Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution picture of the molecular structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous view of the preferred conformation in the crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the difluorophenyl-morpholine derivative of suitable size and quality. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion techniques.

-

Data Collection: Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

-

Data Analysis: Analyze the refined crystal structure to extract precise bond lengths, bond angles, and torsion (dihedral) angles. This provides a static picture of the molecule's conformation in the solid state.

Computational Modeling

In conjunction with experimental methods, computational chemistry plays a vital role in exploring the conformational landscape of difluorophenyl-morpholines.

Methods:

-

Molecular Mechanics (MM): Useful for rapid conformational searches to identify low-energy conformers.

-

Density Functional Theory (DFT): Provides more accurate energies and geometries for the identified conformers. DFT calculations can also be used to predict NMR parameters, which can then be compared with experimental data.

Quantitative Conformational Data

The following tables summarize available and representative quantitative data for difluorophenyl-morpholine derivatives.

Table 1: Crystal Structure Data for N-(2,3,4-Trifluorophenyl)morpholine-4-carboxamide [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Morpholine Ring Conformation | Chair |